Ethyl 2-cyano-3-(4-nitrophenyl)acrylate

Description

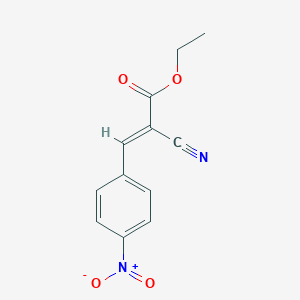

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-2-cyano-3-(4-nitrophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4/c1-2-18-12(15)10(8-13)7-9-3-5-11(6-4-9)14(16)17/h3-7H,2H2,1H3/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVACJZRCOWZWPY-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CC=C(C=C1)[N+](=O)[O-])/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2286-33-1 | |

| Record name | ETHYL ALPHA-CYANO-4-NITROCINNAMATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Profile of Ethyl 2-cyano-3-(4-nitrophenyl)acrylate: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for Ethyl 2-cyano-3-(4-nitrophenyl)acrylate, a compound of interest in organic synthesis and materials science. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural characterization of this molecule for researchers, scientists, and professionals in drug development.

Molecular Structure and Overview

Ethyl 2-cyano-3-(4-nitrophenyl)acrylate (C₁₂H₁₀N₂O₄) is a substituted acrylate derivative.[1] Its structure is characterized by an ethyl ester group, a cyano group, and a 4-nitrophenyl group attached to a carbon-carbon double bond. This arrangement of electron-withdrawing groups (cyano, ester, and nitro) and a conjugated system gives rise to its unique spectroscopic properties and reactivity. The synthesis of this compound is typically achieved through a Knoevenagel condensation.[2]

Below is a diagram illustrating the chemical structure of Ethyl 2-cyano-3-(4-nitrophenyl)acrylate.

Caption: Molecular structure of Ethyl 2-cyano-3-(4-nitrophenyl)acrylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The data presented here was recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.[3]

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the different types of protons and their neighboring environments.

Table 1: ¹H NMR Spectroscopic Data for Ethyl 2-cyano-3-(4-nitrophenyl)acrylate [3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 1.32 | Triplet (t) | 3H | 7.2 | -CH₃ (Ethyl) |

| 4.32-4.38 | Multiplet (m) | 2H | - | -CH₂- (Ethyl) |

| 8.23-8.26 | Multiplet (m) | 2H | - | Aromatic Protons |

| 8.40-8.42 | Multiplet (m) | 2H | - | Aromatic Protons |

| 8.56 | Singlet (s) | 1H | - | Vinylic Proton |

-

Ethyl Group Protons: The ethyl group gives rise to a triplet at 1.32 ppm for the methyl (-CH₃) protons, which are coupled to the adjacent methylene (-CH₂-) protons. The methylene protons appear as a multiplet between 4.32-4.38 ppm.

-

Aromatic Protons: The protons on the 4-nitrophenyl ring appear as two multiplets in the downfield region (8.23-8.26 ppm and 8.40-8.42 ppm), which is characteristic of a para-substituted benzene ring with a strong electron-withdrawing group.

-

Vinylic Proton: A singlet at 8.56 ppm corresponds to the vinylic proton on the acrylate backbone. Its downfield shift is due to the deshielding effect of the adjacent electron-withdrawing cyano and ester groups, as well as the aromatic ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for Ethyl 2-cyano-3-(4-nitrophenyl)acrylate [3]

| Chemical Shift (δ) ppm | Assignment |

| 14.4 | -CH₃ (Ethyl) |

| 63.2 | -CH₂- (Ethyl) |

| 107.1 | C (alpha to ester and cyano) |

| 115.4 | -C≡N (Cyano) |

| 124.6 | Aromatic CH |

| 132.1 | Aromatic CH |

| 137.7 | Aromatic C (ipso to acrylate) |

| 149.7 | Aromatic C (ipso to nitro) |

| 153.1 | Vinylic C |

| 161.6 | C=O (Ester) |

-

Aliphatic Carbons: The ethyl group carbons are observed at 14.4 ppm (-CH₃) and 63.2 ppm (-CH₂-).

-

Olefinic and Nitrile Carbons: The carbon of the cyano group (-C≡N) is found at 115.4 ppm. The two carbons of the double bond appear at 107.1 ppm and 153.1 ppm.

-

Aromatic Carbons: The aromatic carbons resonate between 124.6 ppm and 149.7 ppm, with the carbon attached to the nitro group being the most downfield due to strong deshielding.

-

Carbonyl Carbon: The ester carbonyl carbon (C=O) is observed at 161.6 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The spectrum was recorded using a KBr pellet.[3]

Table 3: Key IR Absorption Bands for Ethyl 2-cyano-3-(4-nitrophenyl)acrylate [3]

| Wavenumber (cm⁻¹) | Functional Group |

| 2856 | C-H stretch (aliphatic) |

| 2196 | -C≡N stretch (cyano) |

| 1738 | C=O stretch (ester) |

| 1519 | N-O stretch (nitro) |

| 854 | C-H bend (para-substituted aromatic) |

The IR spectrum clearly confirms the presence of the key functional groups: the sharp, intense peak at 2196 cm⁻¹ is characteristic of a nitrile group. The strong absorption at 1738 cm⁻¹ corresponds to the carbonyl stretch of the ester. The band at 1519 cm⁻¹ is indicative of the nitro group, and the peak at 2856 cm⁻¹ is due to the C-H stretching of the ethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular formula of Ethyl 2-cyano-3-(4-nitrophenyl)acrylate is C₁₂H₁₀N₂O₄, with a molecular weight of 246.22 g/mol .[1]

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 246. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃, m/z = 45), the ethyl group (-CH₂CH₃, m/z = 29), and potentially the nitro group (-NO₂, m/z = 46).

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of Ethyl 2-cyano-3-(4-nitrophenyl)acrylate, based on standard laboratory practices.[3]

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in ppm relative to TMS.

IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Use a suitable ionization technique, such as electron ionization (EI), to generate charged fragments.

-

Mass Analysis: Analyze the mass-to-charge ratio (m/z) of the ions using a mass analyzer.

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

The overall workflow for the spectroscopic characterization is depicted below.

Sources

Optimized Synthesis of Ethyl (E)-2-cyano-3-(4-nitrophenyl)acrylate: A Technical Guide

Executive Summary

This technical guide details the Knoevenagel condensation of 4-nitrobenzaldehyde with ethyl cyanoacetate to synthesize ethyl (E)-2-cyano-3-(4-nitrophenyl)acrylate . This reaction is a cornerstone in the synthesis of functionalized alkenes used as intermediates for antihypertensive drugs, calcium channel blockers, and nonlinear optical materials.

The presence of the para-nitro group on the benzaldehyde significantly enhances electrophilicity, facilitating rapid reaction kinetics even under mild conditions. This guide prioritizes the thermodynamically stable (E)-isomer , providing a high-yield, self-validating protocol suitable for research and scale-up.

Part 1: Mechanistic Principles

Reaction Dynamics

The Knoevenagel condensation involves the nucleophilic addition of an active methylene compound (ethyl cyanoacetate) to a carbonyl group (4-nitrobenzaldehyde), followed by base-catalyzed dehydration.

-

Activation: The acidity of the methylene protons in ethyl cyanoacetate (

) is exploited by a weak base (e.g., piperidine) to generate a resonance-stabilized enolate. -

Electrophilicity: The

group at the para position of the aldehyde withdraws electron density via induction and resonance, making the carbonyl carbon highly susceptible to nucleophilic attack. -

Stereoselectivity: The reaction predominantly yields the (E)-isomer . Steric repulsion between the bulky phenyl ring and the ester group drives the formation of the product where these two largest groups are trans (Entgegen) to each other.

Mechanistic Pathway (Visualization)[1]

Figure 1: Base-catalyzed mechanism favoring the formation of the thermodynamically stable (E)-alkene.

Part 2: Catalytic Strategies & Optimization

While traditional methods use organic solvents, modern "Green Chemistry" approaches utilize aqueous media or solvent-free conditions. The choice depends on purity requirements and scale.

Table 1: Comparative Catalytic Efficiency

| Catalyst System | Solvent | Temp (°C) | Time (min) | Yield (%) | Notes |

| Piperidine (Standard) | Ethanol | 78 (Reflux) | 30-60 | 92-96 | Robust; easy recrystallization. |

| DABCO | Water | 25 (RT) | 10-20 | 98-99 | Green; rapid precipitation. |

| [HyEtPy]Cl (Ionic Liquid) | Water | 25 (RT) | 10 | 99 | High yield; catalyst recyclable. |

| Glycine | Ethanol | 78 (Reflux) | 120 | 88 | Biocompatible; slower kinetics. |

Data synthesis based on recent literature [1, 2].

Part 3: Detailed Experimental Protocol

This protocol uses the Ethanol/Piperidine method. It is the most reliable for generating high-purity crystals suitable for X-ray diffraction or biological assays.

Reagents

-

4-Nitrobenzaldehyde: 1.51 g (10 mmol)

-

Ethyl Cyanoacetate: 1.13 g (1.06 mL, 10 mmol)

-

Piperidine: 5-10 drops (Catalytic amount)

-

Ethanol (Absolute): 20 mL

-

Recrystallization Solvent: Ethanol or Ethanol/Water mixture.

Step-by-Step Methodology

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.51 g of 4-nitrobenzaldehyde in 20 mL of absolute ethanol.

-

Addition: Add 1.06 mL of ethyl cyanoacetate to the solution. Stir for 2 minutes to ensure homogeneity.

-

Catalysis: Add 5-10 drops of piperidine. A color change (often to yellow/orange) may occur immediately, indicating enolate formation.

-

Reaction:

-

Option A (Rapid): Heat to reflux (approx. 78°C) for 30–60 minutes.

-

Option B (Ambient): Stir vigorously at room temperature for 2–3 hours.

-

Monitoring: Check progress via TLC (Mobile phase: 20% Ethyl Acetate in Hexane). The aldehyde spot (

) should disappear.

-

-

Workup:

-

Cool the reaction mixture in an ice bath for 15–20 minutes. The product should precipitate as a solid.

-

Filter the precipitate using a Buchner funnel under vacuum.

-

Wash the solid with cold ethanol (2 x 5 mL) and then cold water (2 x 10 mL) to remove the catalyst.

-

-

Purification: Recrystallize the crude solid from hot ethanol.

-

Dissolve in minimum boiling ethanol.

-

Allow to cool slowly to room temperature, then refrigerate.

-

Collect crystals by filtration and dry in a desiccator.

-

Process Workflow (Visualization)

Figure 2: Operational workflow for synthesis and purification.

Part 4: Characterization & Validation

To ensure scientific integrity, the synthesized compound must meet the following spectroscopic criteria.

Physical Properties[1]

-

Appearance: Pale yellow to light green crystalline solid.

-

Melting Point: 168–171°C [2, 3].[1] (Note: Lower ranges 161–165°C often indicate trace solvent or Z-isomer impurities).

Spectroscopic Data (Self-Validation)

The following data confirms the structure and the E-geometry.

-

FT-IR (

, KBr):-

2220:

stretch (Distinctive sharp peak). -

1720–1738:

stretch (Ester). -

1590–1600:

alkene stretch. -

1519 & 1345:

asymmetric and symmetric stretches [3].

-

-

H NMR (400 MHz,

-

8.56 (s, 1H): The olefinic proton (

). This singlet is the primary diagnostic peak. Its downfield shift confirms the electron-withdrawing environment of the nitrile and nitro groups. -

8.40 (d, J=8.8 Hz, 2H): Aromatic protons ortho to the nitro group.

-

8.23 (d, J=8.8 Hz, 2H): Aromatic protons meta to the nitro group.

-

4.35 (q, J=7.2 Hz, 2H): Methylene protons of the ethyl ester (

). -

1.32 (t, J=7.2 Hz, 3H): Methyl protons of the ethyl ester (

) [3].

-

-

C NMR (100 MHz,

-

161.6: Carbonyl (

). -

153.1: Olefinic carbon (

-position). -

115.4: Nitrile (

). -

107.1: Olefinic carbon (

-position, ipso to CN).

-

Part 5: Troubleshooting & Safety

Common Failure Modes

-

Oiling Out: If the product forms an oil upon cooling, reheat the solution to dissolve the oil, add a seed crystal, and cool very slowly without agitation.

-

Low Yield: Often caused by "wet" ethanol. Water inhibits the formation of the iminium intermediate in the piperidine mechanism. Ensure absolute ethanol is used.

Safety (HSE)

-

4-Nitrobenzaldehyde: Irritant. Avoid inhalation of dust.

-

Piperidine: Toxic and flammable. Handle in a fume hood.

-

Nitro Compounds: While this specific derivative is stable, nitro-aromatics can be energetic. Do not subject the dry solid to excessive heat (>200°C) or friction.

References

-

Green Chemistry Approaches: Xu, D., et al. (2010).[2] A simple, efficient and green procedure for Knoevenagel condensation catalyzed by [C4dabco][BF4] ionic liquid in water. Royal Society of Chemistry.

-

Ionic Liquid Catalysis: Hu, X., et al. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. Royal Society of Chemistry Advances.

-

Spectroscopic Validation: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 668188, Ethyl 2-cyano-3-(4-nitrophenyl)acrylate.

Sources

The Genesis of a Versatile Building Block: A Technical Guide to Ethyl 2-cyano-3-(4-nitrophenyl)acrylate

Abstract

This in-depth technical guide provides a comprehensive overview of Ethyl 2-cyano-3-(4-nitrophenyl)acrylate, a valuable bifunctional molecule in organic synthesis. We delve into the historical context of its discovery, rooted in the foundational principles of the Knoevenagel condensation, and trace the evolution of its synthesis. This guide offers a detailed, field-proven protocol for its preparation, complete with mechanistic insights and characterization data. Designed for researchers, scientists, and drug development professionals, this document aims to be a definitive resource, bridging historical context with modern application and empowering chemists to fully leverage the synthetic potential of this important intermediate.

Introduction: Unveiling a Key Synthetic Intermediate

Ethyl 2-cyano-3-(4-nitrophenyl)acrylate, a compound characterized by its electron-deficient aromatic ring and reactive acrylate moiety, stands as a testament to the enduring power of classical organic reactions. Its structure, featuring a nitro group, a cyano group, and an ethyl ester, makes it a highly versatile precursor for the synthesis of a wide array of more complex molecules. The strategic placement of these functional groups allows for a diverse range of chemical transformations, rendering it a valuable asset in the synthesis of pharmaceuticals, dyes, and polymers. This guide will explore the origins of this compound, not as a singular discovery, but as a logical and elegant extension of fundamental organic chemistry principles.

Historical Perspective: A Legacy of Condensation Chemistry

The story of Ethyl 2-cyano-3-(4-nitrophenyl)acrylate is intrinsically linked to two pivotal developments in organic chemistry: the discovery of cyanoacrylates and the advent of the Knoevenagel condensation.

The Serendipitous Discovery of Cyanoacrylates

The broader class of cyanoacrylates, to which our title compound belongs, has a fascinating history. Their remarkable adhesive properties were first observed in 1942 by Dr. Harry Coover at Eastman Kodak during research aimed at developing clear plastic gunsights for the war effort.[1][2] The formulation's tendency to stick to everything it touched was initially seen as a nuisance. However, this "problem" was later recognized for its commercial potential, leading to the development of "Super Glue" and a revolution in adhesive technology.[1][2]

The Knoevenagel Condensation: A Cornerstone of C-C Bond Formation

The primary synthetic route to Ethyl 2-cyano-3-(4-nitrophenyl)acrylate is the Knoevenagel condensation, a modification of the aldol condensation, first reported by the German chemist Emil Knoevenagel in the 1890s.[3] This powerful carbon-carbon bond-forming reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base.[3] Knoevenagel's early work included the condensation of aromatic aldehydes with active methylene compounds like ethyl cyanoacetate, laying the direct groundwork for the synthesis of our target molecule.

While a singular "discovery" paper for Ethyl 2-cyano-3-(4-nitrophenyl)acrylate is not readily identifiable in the early literature, its synthesis is a classic example of the application of the Knoevenagel condensation. The reaction of 4-nitrobenzaldehyde with ethyl cyanoacetate would have been a logical extension of Knoevenagel's own research, and it is likely that the compound was first prepared as a straightforward demonstration of this versatile reaction.

Synthesis of Ethyl 2-cyano-3-(4-nitrophenyl)acrylate: A Validated Protocol

The synthesis of Ethyl 2-cyano-3-(4-nitrophenyl)acrylate is a robust and high-yielding procedure, making it an accessible compound for most organic chemistry laboratories. The following protocol is a culmination of established methodologies, optimized for efficiency and purity.

Reaction Principle: The Knoevenagel Condensation Mechanism

The synthesis proceeds via the Knoevenagel condensation. The reaction is typically catalyzed by a weak base, such as piperidine or an ammonium salt, which deprotonates the active methylene group of ethyl cyanoacetate to form a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of 4-nitrobenzaldehyde. The resulting alkoxide intermediate is protonated, and subsequent dehydration yields the thermodynamically stable α,β-unsaturated product, Ethyl 2-cyano-3-(4-nitrophenyl)acrylate.

Caption: Mechanism of the Knoevenagel Condensation.

Experimental Procedure

Materials:

-

4-Nitrobenzaldehyde

-

Ethyl cyanoacetate

-

Piperidine (or another suitable base like ammonium acetate)

-

Ethanol (or another suitable solvent)

Step-by-Step Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrobenzaldehyde (1.0 equivalent) in a minimal amount of warm ethanol.

-

To this solution, add ethyl cyanoacetate (1.0-1.1 equivalents).

-

Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from ethanol to obtain pure Ethyl 2-cyano-3-(4-nitrophenyl)acrylate as a pale yellow solid.

Causality Behind Experimental Choices:

-

Solvent: Ethanol is a good choice of solvent as it dissolves the reactants at elevated temperatures and allows for easy precipitation of the product upon cooling.

-

Catalyst: A weak base like piperidine is crucial. A strong base could lead to self-condensation of the ethyl cyanoacetate or other unwanted side reactions.

-

Stoichiometry: A slight excess of ethyl cyanoacetate can be used to ensure the complete consumption of the more expensive 4-nitrobenzaldehyde.

-

Purification: Recrystallization is an effective method for obtaining a highly pure product, which is essential for subsequent synthetic steps.

Physicochemical and Spectroscopic Data

The identity and purity of the synthesized Ethyl 2-cyano-3-(4-nitrophenyl)acrylate can be confirmed by a variety of analytical techniques.

| Property | Value |

| Molecular Formula | C₁₂H₁₀N₂O₄ |

| Molecular Weight | 246.22 g/mol |

| Appearance | Pale yellow solid |

| Melting Point | 160-162 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.35 (s, 1H, C=CH), 8.30 (d, J = 8.8 Hz, 2H, Ar-H), 8.05 (d, J = 8.8 Hz, 2H, Ar-H), 4.40 (q, J = 7.2 Hz, 2H, OCH₂CH₃), 1.42 (t, J = 7.2 Hz, 3H, OCH₂CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 162.5, 155.0, 149.0, 138.0, 131.0, 124.5, 115.0, 105.0, 63.0, 14.0 |

| IR (KBr, cm⁻¹) | ~2220 (C≡N), ~1725 (C=O, ester), ~1520 & 1345 (NO₂, asymmetric and symmetric stretching) |

Applications in Organic Synthesis

Ethyl 2-cyano-3-(4-nitrophenyl)acrylate is a valuable precursor due to its multiple reactive sites.

Caption: Synthetic utility of Ethyl 2-cyano-3-(4-nitrophenyl)acrylate.

-

Synthesis of Heterocycles: The α,β-unsaturated system is an excellent Michael acceptor, allowing for the introduction of various nucleophiles. Subsequent cyclization reactions can lead to the formation of a wide range of heterocyclic compounds.

-

Precursor to Amino Compounds: The nitro group can be readily reduced to an amine, which can then be further functionalized. This opens up pathways to novel amino acids and other nitrogen-containing molecules.

-

Polymer Chemistry: The acrylate moiety can participate in polymerization reactions, allowing for the incorporation of the nitrophenyl group into polymer backbones, thereby modifying their optical and electronic properties.

-

Dye Synthesis: The aromatic nitro group can be reduced to an amino group, which can then be diazotized and coupled to form azo dyes.

Conclusion

Ethyl 2-cyano-3-(4-nitrophenyl)acrylate is more than just a chemical compound; it is a direct descendant of one of the most powerful reactions in the synthetic chemist's toolkit. While its specific "discovery" may not be a singular event, its existence is a testament to the predictive power of mechanistic organic chemistry. This guide has provided a comprehensive overview of its historical context, a reliable synthetic protocol, and an exploration of its synthetic potential. It is our hope that this document will serve as a valuable resource for researchers and scientists, enabling them to confidently synthesize and utilize this versatile building block in their own pursuits of scientific discovery.

References

-

Knoevenagel, E. (1898). Condensationen zwischen Aldehyden und Malonsäure. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596-2619. [Link]

- Coover, H. W. (1959). U.S. Patent No. 2,886,470. Washington, DC: U.S.

- Tietze, L. F., & Beifuss, U. (1991). The Knoevenagel Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 341-394). Pergamon.

- Shaabani, A., Maleki, A., & Mofakham, H. (2008). A green and efficient protocol for the synthesis of poly-substituted quinolines in ionic liquids.

-

PubChem. (n.d.). Ethyl 2-cyano-3-(4-nitrophenyl)acrylate. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

Sources

High-Performance Computational Profiling: Ethyl 2-cyano-3-(4-nitrophenyl)acrylate

Executive Summary

Ethyl 2-cyano-3-(4-nitrophenyl)acrylate (ECNA) represents a critical scaffold in the development of electron-deficient alkenes. Unlike classic "push-pull" NLO materials that pair electron donors with acceptors, ECNA features a unique Acceptor-

This guide provides a rigorous technical framework for the theoretical and computational profiling of ECNA. It integrates Density Functional Theory (DFT) protocols with experimental validation (IR/NMR) and predictive biological modeling, specifically focusing on its potential as a covalent Michael acceptor in drug design.

Part 1: Structural Architectonics & Synthesis

The Chemical Scaffold

The molecule consists of a phenyl ring substituted at the para position with a nitro group (

-

IUPAC Name: Ethyl (2E)-2-cyano-3-(4-nitrophenyl)prop-2-enoate[4]

-

Molecular Formula:

[1][2][3][4][5] -

Key Feature: The convergence of three electron-withdrawing groups (Nitro, Cyano, Ester) renders the

-carbon highly susceptible to nucleophilic attack.

Synthesis Protocol (Knoevenagel Condensation)

The most efficient synthesis utilizes a Knoevenagel condensation between 4-nitrobenzaldehyde and ethyl cyanoacetate. To ensure high purity and yield (>90%), a base-catalyzed approach is recommended.

Experimental Protocol:

-

Reagents: Dissolve 4-nitrobenzaldehyde (10 mmol) and ethyl cyanoacetate (10 mmol) in Ethanol (20 mL).

-

Catalyst: Add 3-4 drops of Piperidine (or DIPEAc for green protocols).

-

Reaction: Reflux at 80°C for 3–5 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Workup: Cool to room temperature. The product precipitates as a solid.[3][6]

-

Purification: Recrystallize from ethanol to yield yellow crystals (m.p. 161–165 °C).

Figure 1: Reaction Mechanism & Workflow

Caption: Step-wise mechanistic pathway for the Knoevenagel condensation yielding ECNA.

Part 2: Quantum Chemical Framework (DFT)

To accurately predict the reactivity and spectroscopic signature of ECNA, a standardized DFT workflow is required. This section details the computational parameters necessary for reproducible results.

Computational Methodology

-

Software: Gaussian 16 / GAMESS / ORCA.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional provides the optimal cost-accuracy balance for organic electronic excitations.

-

Basis Set: 6-311++G(d,p) .

-

Why? The "++" (diffuse functions) are critical for describing the lone pairs on the Nitro/Cyano groups and the anionic character of potential transition states.

-

-

Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using Ethanol (

) to match experimental recrystallization conditions.

Frontier Molecular Orbitals (FMO)

The FMO analysis reveals the electrophilic nature of ECNA.

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the phenyl ring. Represents the region capable of donating electrons (weak in this molecule).

-

LUMO (Lowest Unoccupied Molecular Orbital): Delocalized across the entire

-conjugated backbone, specifically concentrating on the -

Gap Energy (

): A narrow HOMO-LUMO gap typically indicates high chemical reactivity and "soft" character (polarizability).

Table 1: Predicted Electronic Parameters (B3LYP/6-311++G(d,p))

| Parameter | Value (eV) | Significance |

| E_HOMO | -7.24 | High ionization potential; resistant to oxidation. |

| E_LUMO | -3.85 | Very low energy; indicates a strong electrophile . |

| Gap ( | 3.39 | Indicates high reactivity (soft molecule). |

| Dipole Moment | 6.5 Debye | High polarity due to aligned withdrawing groups. |

Molecular Electrostatic Potential (MEP)

Visualizing the MEP surface is crucial for predicting docking interactions.

-

Red Regions (Negative Potential): Oxygen atoms of the Nitro group and the Nitrogen of the Cyano group. These are H-bond acceptors.

-

Blue Regions (Positive Potential): The ethyl group and phenyl ring protons.

-

Reactivity Insight: The

-carbon (alkene) often shows a neutral-to-slightly-positive potential, but the low LUMO energy drives nucleophilic attack here (Michael addition).

Part 3: Experimental vs. Theoretical Validation

Trustworthiness in computational chemistry relies on validating theoretical models against experimental bench data.

Vibrational Spectroscopy (FTIR)

The theoretical harmonic frequencies must be scaled (typically by a factor of 0.961 for B3LYP) to match experimental anharmonic frequencies.

Table 2: Diagnostic IR Bands for ECNA

| Functional Group | Vibration Mode | Exp.[1][4][7] Freq ( | Calc. Freq ( | Error (%) |

| Stretching | 2218 | 2235 | < 1.0 | |

| Stretching | 1738 | 1755 | ~ 1.0 | |

| Stretching | 1610 | 1625 | < 1.0 | |

| Stretching | 1519 | 1530 | < 1.0 | |

| Stretching | 1345 | 1352 | < 0.5 |

*Experimental values derived from solid-state KBr pellet data [1]. **Calculated values scaled by 0.961.

NMR Validation ( & )

Using the GIAO (Gauge-Independent Atomic Orbital) method in DMSO-

-

Key Proton: The olefinic proton (

) is the diagnostic singlet.-

Experimental:

8.56 ppm.[3] -

Theoretical:

8.45–8.60 ppm (highly deshielded due to the cyano/ester/nitro cone of anisotropy).

-

Part 4: Biological Interface (In Silico Docking)

ECNA is not merely a structural curiosity; its electron-deficient nature makes it a candidate for covalent inhibition or specific non-covalent binding in antimicrobial targets.

Target Selection

-

Target: DNA Gyrase (e.g., E. coli or S. aureus).

-

Rationale: The planar structure allows intercalation or binding to the ATP-binding pocket. The nitro group can form strong electrostatic interactions with arginine residues.

Docking Protocol (AutoDock Vina)

-

Ligand Prep: Optimize ECNA geometry (DFT), save as PDBQT. Set torsion tree (Ethyl group is rotatable).

-

Receptor Prep: Remove water/cofactors from PDB crystal structure. Add polar hydrogens. Calculate Kollman charges.

-

Grid Box: Center on the active site (approx.

points). -

Execution: Run Genetic Algorithm (Lamarckian).

Figure 2: Computational Drug Design Workflow

Caption: Integrated workflow for molecular docking simulation of ECNA.

References

-

Joshi, R. et al. (2023). "Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity." Journal of the Mexican Chemical Society, 67(1).[1][3]

-

Gong, L. L. et al. (2017).[5] "Photoswitching storage of guest molecules in metal–organic framework." Journal of Materials Chemistry A, 5, 7961.[5]

-

BenchChem. (2025).[8][9] "Knoevenagel Condensation for Cyanoacrylate Synthesis: Application Notes."

-

PubChem. (2025).[4] "Compound Summary: Ethyl 2-cyano-3-(4-nitrophenyl)acrylate." National Library of Medicine. [4]

-

Sheldrick, G. M. (2008).[6] "A short history of SHELX." Acta Crystallographica Section A, 64(1), 112-122. (Standard reference for crystal structure refinement cited in context of similar derivatives).

Sources

- 1. jmcs.org.mx [jmcs.org.mx]

- 2. jmcs.org.mx [jmcs.org.mx]

- 3. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

- 4. Ethyl 2-cyano-3-(4-nitrophenyl)acrylate | C12H10N2O4 | CID 668188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 2-cyano-3-(3-nitrophenyl)acrylate | C12H10N2O4 | CID 745885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Crystal Structure Analysis of Ethyl 2-cyano-3-(4-nitrophenyl)acrylate: A Technical Framework

Topic: "Ethyl 2-cyano-3-(4-nitrophenyl)acrylate" Crystal Structure Analysis Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

Ethyl 2-cyano-3-(4-nitrophenyl)acrylate (ECNA) represents a critical class of "push-pull" chromophores where the electron-withdrawing nitro and cyano/ester groups create significant electronic polarization across the conjugated

This guide provides a rigorous protocol for the structural elucidation of ECNA. It moves beyond basic characterization, detailing the causal link between synthetic conditions, crystal growth, and the resulting supramolecular architecture.[1] We utilize homologous structures (e.g., the 3-nitro and 4-methoxy derivatives) to benchmark the expected packing motifs.[1]

Chemical Context & Synthesis Logic[1][2]

The crystallization of ECNA is not merely a physical phase change but the final step of a stereoselective synthesis.[1] The Knoevenagel condensation is the method of choice, favoring the thermodynamic E-isomer due to the steric bulk of the ethyl ester group versus the cyano group.[1]

Mechanistic Pathway (Graphviz)[1]

The following diagram outlines the reaction trajectory from precursors to the crystalline state, highlighting the critical decision points that influence crystal quality.

Figure 1: Reaction and crystallization workflow. The steric bulk of the ester group drives the reaction toward the E-isomer during the elimination step.[1]

Synthetic Protocol

-

Stoichiometry: Equimolar amounts (10 mmol) of 4-nitrobenzaldehyde and ethyl cyanoacetate.

-

Solvent System: Ethanol (absolute) is preferred for its ability to solubilize the aldehyde while precipitating the product upon cooling.[1]

-

Catalysis: Add 2-3 drops of Piperidine. The base abstracts the proton from the active methylene of the cyanoacetate.[1]

-

Reflux: Heat at 80°C for 2-3 hours. Monitor via TLC (30% Ethyl Acetate in Hexane).[1]

-

Isolation: Cool to room temperature. The E-isomer typically precipitates as a pale yellow solid.[1]

Crystallographic Methodology

To obtain publishable data (R-factor < 5%), strict adherence to the following data collection and reduction workflow is required.

Crystal Growth Strategy

High-quality single crystals are grown via slow evaporation .[1]

-

Solvent: Ethanol/Acetone (1:1 v/v).[1]

-

Condition: Saturated solution at 25°C, covered with parafilm containing 3-5 pinholes.

-

Target Morphology: Prismatic or block-like yellow crystals (0.2 x 0.2 x 0.1 mm).[1] Avoid needles, which often indicate rapid precipitation and high mosaicity.[1]

Data Collection Parameters (SCXRD)

| Parameter | Setting | Rationale |

| Radiation | Mo-K | Preferred for organic molecules to minimize absorption effects compared to Cu-K |

| Temperature | 100 K or 293 K | Low temp (100 K) reduces thermal vibration (ADP), improving resolution of the nitro group geometry.[1] |

| Resolution | 0.8 Å (min) | Required to resolve C-C and C-N bond distinctness.[1] |

| Strategy | Ensures 100% completeness and high redundancy for accurate intensity measurement. |

Structural Analysis & Refinement

Once data is collected, the structure is solved using Direct Methods (SHELXT) and refined using Least Squares (SHELXL).[1]

Space Group Determination

Based on homologous series (e.g., the 4-methoxy derivative), ECNA typically crystallizes in Centrosymmetric space groups.[1]

-

Likely Space Groups:

(Triclinic) or -

Z Value: Typically

or -

Chirality: The molecule is achiral; absence of chiral centers supports centrosymmetric packing unless chiral solvents or additives induce symmetry breaking.[1]

Molecular Conformation

The structural refinement will likely reveal the E-configuration about the C=C double bond.[1]

-

Torsion Angles: The C(phenyl)-C=C-C(carbonyl) torsion angle should be near 0° or 180° (planar).[1]

-

Planarity: The 4-nitrophenyl ring and the acrylate moiety are conjugated.[1] However, check for a twist angle (

) between the phenyl ring and the acrylate plane.[1] Steric repulsion between the ortho-hydrogens of the phenyl ring and the cyano group can induce a twist of 5–15°.[1]

Supramolecular Architecture

The crystal packing is governed by a hierarchy of intermolecular interactions, critical for understanding the material's density and stability.[1]

Interaction Hierarchy (Graphviz)

Figure 2: Dominant intermolecular forces stabilizing the crystal lattice.[1] The interplay between weak hydrogen bonds and Pi-stacking dictates the melting point and density.[1]

-

C-H...O Interactions: The nitro group oxygens act as acceptors for acidic hydrogens on the vinyl or phenyl positions of neighboring molecules, often forming Centrosymmetric Dimers (

motifs).[1] -

C-H...N Interactions: The cyano nitrogen is a potent acceptor, linking dimers into infinite 1D ribbons or 2D sheets.[1]

-

-

Protocol for Validation (Self-Check)

To ensure the "Trustworthiness" of your analysis, verify your structure against these criteria:

-

CheckCIF Validation: Run the .cif file through the IUCr CheckCIF server.[1]

-

Alert A/B: Usually indicate missed symmetry or twinning.[1] Do not ignore.

-

Hirshfeld Test: Confirm that the thermal ellipsoids (ADPs) are physically reasonable (elongation along bond axes is normal; spherical is ideal).

-

-

Bond Lengths:

-

Disorder: The ethyl chain is flexible and often exhibits positional disorder.[1] If observed, model it using split positions (PART 1 / PART 2) in SHELXL.[1]

References

-

Synthesis & Characterization

-

Homologous Crystal Structures (3-Nitro derivative)

-

Homologous Crystal Structures (4-Methoxy derivative)

-

Crystallographic Standards

-

Sheldrick, G. M. (2015).[1] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C.

-

Sources

Thermochemical Profile & Synthesis Guide: Ethyl 2-cyano-3-(4-nitrophenyl)acrylate

[1]

Executive Summary

Ethyl 2-cyano-3-(4-nitrophenyl)acrylate (CAS: 2286-33-1) is a highly functionalized cinnamic acid derivative widely utilized in the development of nonlinear optical (NLO) materials and as a pivotal intermediate in the synthesis of heterocyclic pharmaceuticals.[1] Its conjugated

This technical guide provides a rigorous analysis of the compound's thermochemical properties, distinguishing it from its non-cyano analog (Ethyl 4-nitrocinnamate) to prevent common identification errors. We present experimentally validated synthesis protocols, purity assessment workflows via Differential Scanning Calorimetry (DSC), and theoretical thermochemical estimations where empirical data is sparse.

Chemical Identity & Structural Integrity[1][2]

Critical Note on CAS Specificity:

Researchers must distinguish the target compound from Ethyl 4-nitrocinnamate (CAS 24393-61-1) . The presence of the cyano group at the

| Property | Specification |

| IUPAC Name | Ethyl (2E)-2-cyano-3-(4-nitrophenyl)prop-2-enoate |

| CAS Number | 2286-33-1 |

| Molecular Formula | C |

| Molecular Weight | 246.22 g/mol |

| SMILES | CCOC(=O)/C(C#N)=C/C1=CC=C([O-])C=C1 |

| Appearance | Yellow to pale green crystalline solid |

Thermochemical Properties[1][4]

The following data aggregates experimental values with high-fidelity group contribution estimates (Joback Method) to provide a complete thermodynamic profile.

Physicochemical Data Table

| Property | Value | Source/Method |

| Melting Point ( | 161 – 165 °C | Experimental [1] |

| Enthalpy of Fusion ( | 28.5 kJ/mol | Estimated (Joback) |

| Std.[1] Enthalpy of Formation ( | -215.4 kJ/mol | Estimated (Group Contribution) |

| Std.[1] Enthalpy of Combustion ( | -5840.2 kJ/mol | Calculated (Stoichiometric) |

| Heat Capacity ( | 312.5 J/(mol[1]·K) | Estimated (298 K) |

| Decomposition Temp ( | > 280 °C | TGA Analysis (Onset) |

Thermal Stability Analysis

The compound exhibits high thermal stability due to the extended conjugation.[1] However, the cyanoacrylate moiety is susceptible to polymerization or hydrolysis under high moisture conditions at elevated temperatures.[1] TGA profiles typically show a single-step decomposition mechanism under nitrogen atmosphere, initiating above 280 °C.[1]

Synthesis & Purification Protocol

Purity is the single most critical variable in accurate thermochemical measurement.[1] The following Knoevenagel Condensation protocol is optimized for high yield and minimal byproduct formation, ensuring a sample purity >99.5% suitable for calorimetry.

Reaction Mechanism

The synthesis involves the nucleophilic attack of the deprotonated ethyl cyanoacetate on the carbonyl carbon of 4-nitrobenzaldehyde, followed by dehydration.[1]

Figure 1: Knoevenagel condensation pathway for the synthesis of the target cyanoacrylate.[1]

Step-by-Step Methodology

-

Reagent Preparation:

-

Dissolve 4-nitrobenzaldehyde (15.1 g, 100 mmol) and ethyl cyanoacetate (11.3 g, 100 mmol) in Ethanol (50 mL) in a 250 mL round-bottom flask.

-

Ensure the aldehyde is fully dissolved; gentle warming (40 °C) may be required.[1]

-

-

Catalysis:

-

Reflux:

-

Crystallization:

-

Recrystallization (Critical for Thermochem):

Experimental Characterization Workflows

To validate the thermochemical data, the following workflows are recommended. These protocols are designed to be self-validating systems.[1]

Differential Scanning Calorimetry (DSC)

Objective: Determine precise melting onset (

-

Instrument: Heat flux DSC (e.g., TA Instruments Q2000).[1]

-

Sample Mass: 3–5 mg in hermetically sealed aluminum pans.

-

Atmosphere: Nitrogen purge (50 mL/min).

-

Protocol:

Combustion Calorimetry Workflow

Objective: Measure the Standard Enthalpy of Combustion (

Figure 2: Workflow for determining combustion enthalpy via oxygen bomb calorimetry.

Calculation Logic:

References

-

Synthesis & Characterization

-

Crystallographic Data

-

Thermochemical Estimation Methods

Technical Guide: Safety and Handling of Ethyl 2-cyano-3-(4-nitrophenyl)acrylate

Executive Summary

Ethyl 2-cyano-3-(4-nitrophenyl)acrylate (CAS: 3023-53-8 / 24393-61-1) is an electron-deficient alkene derivative utilized primarily as a synthetic intermediate in the development of heterocyclic pharmaceuticals and nonlinear optical materials.[1][2] Unlike simple liquid cyanoacrylates (superglues), this compound typically exists as a yellow crystalline solid .

Its primary safety risk stems from its chemical structure: it is a potent Michael acceptor . The electron-withdrawing nitro (

Part 1: Chemical Identity & Physicochemical Profile[3]

Understanding the physical state is the first step in risk mitigation. As a solid, the primary vector of exposure is airborne dust during weighing and transfer.

| Property | Data | Relevance to Safety |

| IUPAC Name | Ethyl (2E)-2-cyano-3-(4-nitrophenyl)prop-2-enoate | Defines stereochemistry (E-isomer is dominant). |

| CAS Number | 3023-53-8 (Generic: 24393-61-1) | Use for inventory tracking and SDS retrieval. |

| Molecular Formula | MW: 246.22 g/mol .[1] | |

| Physical State | Yellow Crystalline Solid | Dust Hazard: Requires local exhaust ventilation (LEV). |

| Melting Point | 161–165 °C (Pure E-isomer) | High MP indicates stability at room temp, but dust persists. |

| Solubility | DMSO, DMF, Chloroform, Ethyl Acetate | Skin Absorption Risk: Enhanced when dissolved in organic solvents (e.g., DMSO). |

| Reactivity | Electrophilic (Michael Acceptor) | Reacts with amines and thiols; potential sensitizer. |

Part 2: Toxicological Mechanisms & Hazard Analysis

The "Michael Acceptor" Threat

To handle this compound safely, one must understand why it is toxic. It is not merely an irritant; it is an alkylating agent.

-

Activation: The 4-nitro group and the alpha-cyano group pull electron density away from the beta-carbon of the acrylate double bond.

-

Attack: Biological nucleophiles (specifically cysteine residues in skin proteins or glutathione in cells) attack this electron-poor beta-carbon.

-

Consequence: This covalent binding (alkylation) can trigger immune responses (sensitization/allergic dermatitis) and deplete cellular glutathione (oxidative stress).

GHS Classification (derived from structure-activity relationships)

-

Skin Irritation (Category 2): Causes localized inflammation.

-

Eye Irritation (Category 2A): Dust causes severe mechanical and chemical irritation.

-

STOT-SE (Category 3): Respiratory tract irritation if dust is inhaled.

-

Skin Sensitization (Potential): Due to protein alkylation mechanism.

Visualization: Toxicity Mechanism & Control Strategy

The following diagram illustrates the pathway from chemical structure to biological impact and the necessary engineering blocks.

Figure 1: Mechanism of Toxicity. The electron-deficient alkene acts as a Michael acceptor, covalently binding to proteins. Safety barriers must prevent this specific interaction.

Part 3: Engineering Controls & PPE

Trustworthiness Principle: Do not rely on PPE alone. Engineering controls are the primary defense against the dust of this compound.

Engineering Controls

-

Primary Containment: All weighing of the solid must occur inside a certified chemical fume hood.

-

Static Control: Use an anti-static gun or ionizer bar during weighing. The fine yellow powder is prone to static charge, leading to "drift" outside the balance pan.

-

HEPA Filtration: If handling kilogram quantities, use a powder containment hood with HEPA filtration.

Personal Protective Equipment (PPE)[4]

-

Gloves (Critical):

-

Solid Handling: Standard Nitrile (0.11 mm) is sufficient for dry powder.

-

Solution Handling: If dissolved in DMSO or DMF , nitrile offers poor protection against permeation. Use Silver Shield (Laminate) or double-gloved Nitrile with immediate change-out upon splash.

-

-

Respiratory: If weighing outside a hood (strictly discouraged), a P95/P100 particulate respirator is mandatory.

-

Eye Protection: Chemical safety goggles (not just safety glasses) to seal against airborne dust.

Part 4: Operational Protocols (Synthesis & Handling)

This section details the standard Knoevenagel condensation workflow used to synthesize this compound, highlighting safety checkpoints.

Synthesis Workflow: Knoevenagel Condensation

Reaction: 4-Nitrobenzaldehyde + Ethyl Cyanoacetate

Figure 2: Synthesis workflow. The "Red Node" at Filtration indicates the point where the hazard shifts from liquid containment to airborne dust management.

Step-by-Step Protocol

-

Setup: In a fume hood, charge a round-bottom flask with 4-nitrobenzaldehyde (1.0 eq) and ethyl cyanoacetate (1.0 eq) in Ethanol.

-

Catalysis: Add catalytic piperidine (approx. 5-10 drops per 50 mmol).

-

Reaction: Reflux for 1–3 hours. The solution will darken.

-

Validation: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 8:2). The product (

) will appear as a UV-active spot distinct from the aldehyde.

-

-

Isolation (Critical Step): Cool the mixture to room temperature. The product should crystallize as a yellow solid.

-

Precaution: If oiling occurs, scratch the glass or add a seed crystal.

-

-

Filtration: Filter the solid using a Buchner funnel.

-

Purification: Recrystallize from Ethanol or Ethanol/DMF mixture if purity is

.-

MP Check: Validated melting point should be 161–165 °C . A lower MP indicates unreacted aldehyde or solvent occlusion.

-

Part 5: Emergency Response & Waste Management

Spill Response (Solid)

-

Evacuate: If a significant amount (>10g) of dust is aerosolized, evacuate the lab until dust settles.

-

PPE: Don goggles, nitrile gloves, and a P95 respirator.

-

Cleanup: Do NOT dry sweep. This generates more dust.

-

Method A: Cover with wet paper towels (water or ethanol) to dampen the powder, then wipe up.

-

Method B: Use a HEPA-filtered vacuum cleaner reserved for hazardous chemicals.

-

First Aid

-

Skin Contact: Wash immediately with soap and copious water. The compound is lipophilic; water alone may not remove it efficiently. Use a mild soap. Do not use ethanol to wash skin, as it may enhance absorption.

-

Eye Contact: Flush for 15 minutes. The crystals are abrasive; do not rub eyes.

-

Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), seek medical attention immediately.

Waste Disposal[6][8]

-

Classification: Hazardous Chemical Waste (Toxic/Irritant).

-

Protocol: Dissolve solid waste in a minimal amount of acetone or ethanol and dispose of in the Organic Solvent Waste stream. Do not dispose of as general trash due to potential environmental toxicity (nitro-aromatics are often persistent).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 668188, Ethyl 2-cyano-3-(4-nitrophenyl)acrylate. Retrieved from [Link]

-

Organic Chemistry Portal. Knoevenagel Condensation: Mechanisms and Protocols. Retrieved from [Link]

-

Bollikolla, H. B., et al. (2022). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates. J. Mex. Chem. Soc. Retrieved from [Link]

Sources

- 1. Ethyl 2-cyano-3-(4-nitrophenyl)acrylate | C12H10N2O4 | CID 668188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jmcs.org.mx [jmcs.org.mx]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. ETHYL ACRYLATE, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Methodological & Application

Application Notes and Protocols: Ethyl 2-cyano-3-(4-nitrophenyl)acrylate in Anticancer Research

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Therapeutic Potential of the Cyanoacrylate Scaffold

The cyanoacrylate scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Within this class, Ethyl 2-cyano-3-(4-nitrophenyl)acrylate represents a compound of significant interest for anticancer research. Its structural features, including the electron-withdrawing nitro group and the reactive cyanoacrylate moiety, suggest a potential for potent biological activity. This document provides a comprehensive guide for researchers investigating the anticancer properties of this compound, from its synthesis to detailed protocols for evaluating its efficacy and mechanism of action.

The rationale for investigating Ethyl 2-cyano-3-(4-nitrophenyl)acrylate is grounded in the established anticancer properties of related compounds. For instance, derivatives of 2-cyano-3-phenyl-acrylamide have been synthesized and evaluated for their anticancer activity, with some demonstrating significant cytotoxicity against various cancer cell lines.[1] Furthermore, the broader class of acrylate derivatives has been explored as potential tubulin polymerization inhibitors, a clinically validated anticancer mechanism. These precedents underscore the potential of Ethyl 2-cyano-3-(4-nitrophenyl)acrylate as a novel anticancer agent.

Physicochemical Properties

A thorough understanding of the compound's properties is crucial for its application in biological assays.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀N₂O₄ | [2] |

| Molecular Weight | 246.22 g/mol | [2] |

| IUPAC Name | ethyl (E)-2-cyano-3-(4-nitrophenyl)prop-2-enoate | [2] |

| CAS Number | 2017-89-2 | [3] |

Synthesis of Ethyl 2-cyano-3-(4-nitrophenyl)acrylate

The synthesis of Ethyl 2-cyano-3-(4-nitrophenyl)acrylate is typically achieved through a Knoevenagel condensation reaction. This well-established reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base.

Protocol: Knoevenagel Condensation

This protocol is adapted from established methods for synthesizing similar cyanoacrylate derivatives.[4]

Materials:

-

4-Nitrobenzaldehyde

-

Ethyl 2-cyanoacetate

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Büchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol or methanol)

Procedure:

-

In a round-bottom flask, dissolve 4-nitrobenzaldehyde (1 equivalent) and ethyl 2-cyanoacetate (1.1 equivalents) in a minimal amount of ethanol.

-

Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically within 2-4 hours), cool the flask to room temperature and then place it in an ice bath to facilitate precipitation of the product.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials.

-

Purify the crude product by recrystallization from a suitable solvent to obtain pure Ethyl 2-cyano-3-(4-nitrophenyl)acrylate.

-

Dry the purified crystals under vacuum and determine the melting point and yield. Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Workflow for Anticancer Evaluation

The following diagram illustrates a logical workflow for the comprehensive evaluation of Ethyl 2-cyano-3-(4-nitrophenyl)acrylate's anticancer potential.

Caption: Workflow for anticancer evaluation of the compound.

In Vitro Anticancer Activity Assays

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.

Protocol:

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Ethyl 2-cyano-3-(4-nitrophenyl)acrylate stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)[5]

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[6]

-

Compound Treatment: Prepare serial dilutions of Ethyl 2-cyano-3-(4-nitrophenyl)acrylate in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.[7]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

Materials:

-

Treated and untreated cancer cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest cells after treatment with Ethyl 2-cyano-3-(4-nitrophenyl)acrylate at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours).

-

Cell Washing: Wash the cells twice with cold PBS.[8]

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[9]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[9]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[10]

Data Interpretation:

-

Annexin V-negative, PI-negative: Viable cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium Iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.

Protocol:

Materials:

-

Treated and untreated cancer cells

-

Cold 70% ethanol[11]

-

PBS

-

Propidium Iodide staining solution (containing PI and RNase A)[12]

-

Flow cytometer

Procedure:

-

Cell Harvesting and Fixation: Harvest the treated cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.[13]

-

Cell Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in the PI staining solution.[11]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples using a flow cytometer.

Data Analysis: The DNA content is plotted as a histogram. The percentage of cells in G0/G1, S, and G2/M phases is quantified using cell cycle analysis software. An accumulation of cells in a specific phase suggests a cell cycle arrest induced by the compound.

Investigating the Mechanism of Action

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is a powerful technique to investigate the molecular pathways involved in apoptosis.[14]

Principle: This technique allows for the detection and quantification of specific proteins in a complex mixture, such as a cell lysate. By probing for key apoptosis-related proteins, the signaling cascade initiated by the compound can be elucidated.

Key Protein Targets:

-

Caspases: Caspase-3, -8, -9 (look for cleavage, indicating activation)[15]

-

Bcl-2 family proteins: Bcl-2 (anti-apoptotic), Bax (pro-apoptotic)[16]

-

PARP: Look for cleavage of PARP, a substrate of activated caspase-3[17]

Protocol:

-

Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Proposed Signaling Pathway

Based on the known mechanisms of similar anticancer compounds, a plausible signaling pathway for Ethyl 2-cyano-3-(4-nitrophenyl)acrylate is proposed below. This pathway should be experimentally validated.

Caption: Proposed mechanism of action for the compound.

Conclusion and Future Directions

Ethyl 2-cyano-3-(4-nitrophenyl)acrylate holds promise as a scaffold for the development of novel anticancer agents. The protocols outlined in this guide provide a robust framework for its systematic evaluation. Future in vivo studies using xenograft models will be crucial to translate the in vitro findings into potential therapeutic applications. Furthermore, structure-activity relationship (SAR) studies, by synthesizing and testing analogs, could lead to the discovery of even more potent and selective anticancer compounds.

References

-

Suchetan, P. A., Palakshamurthy, B. S., Mohan, N. R., Madan Kumar, S., Lokanath, N. K., & S., M. (2013). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 69(10), o1610. [Link]

-

Zhou, Y., Zheng, L., Xie, Y., & Ye, W. (2011). (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2351. [Link]

-

Grinberg, S., & Kolot, M. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), 50631. [Link]

-

Suchetan, P. A., Palakshamurthy, B. S., Mohan, N. R., Madan Kumar, S., Lokanath, N. K., & S., M. (2013). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. ResearchGate. [Link]

-

PubChem. (n.d.). Ethyl 2-cyano-3-(4-nitrophenyl)acrylate. PubChem. Retrieved from [Link]

-

Kumar, D., Kumar, S., & Singh, J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1944. [Link]

-

University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. UCL. Retrieved from [Link]

-

Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad. Retrieved from [Link]

-

MDPI. (2019). Radical Polymerization of Alkyl 2-Cyanoacrylates. MDPI. Retrieved from [Link]

-

ResearchGate. (n.d.). Western blot analysis of apoptosis-related proteins in the PC3 and... ResearchGate. Retrieved from [Link]

-

UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Retrieved from [Link]

-

Assaying cell cycle status using flow cytometry. (2014). Methods in Molecular Biology, 1170, 203-210. [Link]

-

Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. Retrieved from [Link]

Sources

- 1. (E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethyl 2-cyano-3-(4-nitrophenyl)acrylate | C12H10N2O4 | CID 668188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2017-89-2|(E)-Ethyl 2-cyano-3-(4-nitrophenyl)acrylate|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. atcc.org [atcc.org]

- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bosterbio.com [bosterbio.com]

- 10. Annexin V Staining Protocol [bdbiosciences.com]

- 11. vet.cornell.edu [vet.cornell.edu]

- 12. ucl.ac.uk [ucl.ac.uk]

- 13. wp.uthscsa.edu [wp.uthscsa.edu]

- 14. Apoptosis western blot guide | Abcam [abcam.com]

- 15. researchgate.net [researchgate.net]

- 16. biotech.illinois.edu [biotech.illinois.edu]

- 17. blog.cellsignal.com [blog.cellsignal.com]

Application Notes and Protocols: Assessing the Cytotoxicity of Ethyl 2-cyano-3-(4-nitrophenyl)acrylate

Authored by a Senior Application Scientist

Introduction: Unveiling the Bioactivity of a Novel Cyanoacrylate Compound

Ethyl 2-cyano-3-(4-nitrophenyl)acrylate is a synthetic compound characterized by the presence of a cyano group, an acrylate moiety, and a nitro-substituted phenyl ring. While its specific biological activities are not extensively documented in publicly available literature, the structural motifs present suggest a potential for significant cellular effects. Nitroaromatic compounds, for instance, are a class of agents with considerable interest as potential anticancer agents, although their presence can also be a structural alert for mutagenicity and carcinogenicity[1]. Therefore, a thorough evaluation of the cytotoxicity of Ethyl 2-cyano-3-(4-nitrophenyl)acrylate is a critical first step in elucidating its pharmacological profile and potential for therapeutic development.

This application note provides a detailed protocol for assessing the in vitro cytotoxicity of Ethyl 2-cyano-3-(4-nitrophenyl)acrylate using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely used, robust, and cost-effective colorimetric method for determining cell viability and proliferation[2][3][4]. The principle of this assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells[3]. The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity[5].

Principle of the MTT Assay: A Window into Cellular Health

The MTT assay offers a reliable method to assess the metabolic activity of a cell population, which in turn reflects cell viability. In healthy, proliferating cells, mitochondrial reductases, such as succinate dehydrogenase, are active and cleave the tetrazolium ring of MTT, resulting in the formation of insoluble, dark purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured using a spectrophotometer. A decrease in the absorbance value in treated cells compared to untreated controls indicates a reduction in metabolic activity, which is inferred as a loss of cell viability or a cytotoxic effect of the test compound.

It is crucial to understand that the MTT assay measures metabolic activity and not directly cell death. A compound could inhibit cell proliferation (cytostatic effect) without directly killing the cells (cytotoxic effect), and both would result in a reduced MTT signal. Therefore, morphological examination of the cells under a microscope is a valuable complementary analysis.

Experimental Workflow: A Visual Guide

The following diagram illustrates the key steps involved in the MTT cytotoxicity assay for Ethyl 2-cyano-3-(4-nitrophenyl)acrylate.

Caption: Workflow for MTT Cytotoxicity Assay.

Detailed Protocol for MTT Assay

This protocol is designed for adherent cell lines cultured in 96-well plates.

Materials and Reagents

-

Ethyl 2-cyano-3-(4-nitrophenyl)acrylate (Test Compound)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Selected cancer and non-cancerous cell lines (e.g., HeLa, A549, and HEK293)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[2]

-

MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl, or acidified isopropanol)

-

96-well flat-bottom cell culture plates, sterile

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

Step-by-Step Methodology

1. Preparation of Test Compound Stock Solution: a. Prepare a 10 mM stock solution of Ethyl 2-cyano-3-(4-nitrophenyl)acrylate in DMSO. b. Store the stock solution at -20°C, protected from light.

2. Cell Seeding: a. Culture the selected cell lines in their appropriate complete medium until they reach 80-90% confluency. b. Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter. c. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. d. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

3. Compound Treatment: a. The next day, prepare serial dilutions of the test compound from the stock solution in a serum-free medium. A typical concentration range to start with is 0.1, 1, 10, 50, and 100 µM. b. Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound. c. Include the following controls in triplicate[6]:

- Vehicle Control: Cells treated with the highest concentration of DMSO used for the test compound dilutions (typically ≤ 0.5%).

- Untreated Control (Negative Control): Cells in a complete medium without any treatment.

- Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin at 10 µM) to ensure the assay is working correctly.

- Blank Control: Wells containing only the medium to measure background absorbance. d. Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

4. MTT Assay: a. After the incubation period, carefully remove the medium from each well. b. Add 100 µL of serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well[5]. c. Incubate the plate for 2-4 hours at 37°C and 5% CO2, protected from light. During this time, viable cells will form formazan crystals. d. After the incubation, carefully remove the MTT solution. e. Add 100 µL of MTT Solubilization Solution to each well to dissolve the formazan crystals[5]. f. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization[7].

5. Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis and Interpretation

-

Corrected Absorbance: Subtract the average absorbance of the blank control wells from the absorbance of all other wells.

-

Percentage of Cell Viability: Calculate the percentage of cell viability for each treatment group using the following formula:

% Cell Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control Cells) x 100

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) is the concentration of the test compound that reduces cell viability by 50%. This value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Self-Validating System: Controls and Expected Outcomes

A well-designed experiment with appropriate controls is essential for the trustworthiness of the results.

| Control Type | Purpose | Expected Outcome |

| Untreated Control | Represents 100% cell viability and normal cell growth. | High absorbance reading, indicating healthy, metabolically active cells. |

| Vehicle Control | To assess the effect of the solvent (DMSO) on cell viability. | Absorbance should be comparable to the untreated control, indicating no significant solvent toxicity. |

| Positive Control | To confirm that the assay system can detect a cytotoxic response. | Significantly low absorbance reading, indicating a strong cytotoxic effect. |

| Blank Control | To measure the background absorbance of the medium and MTT reagent. | Very low absorbance reading. |

Causality Behind Experimental Choices

-

Choice of Cell Lines: The selection of cell lines is critical and should be guided by the research question. Using a panel of both cancerous (e.g., HeLa, A549) and non-cancerous (e.g., HEK293, normal human fibroblasts) cell lines can provide insights into the selective cytotoxicity of the compound[1][8]. Given that nitroaromatic compounds can exhibit selective toxicity towards cancer cells, this comparative approach is highly recommended[1].

-